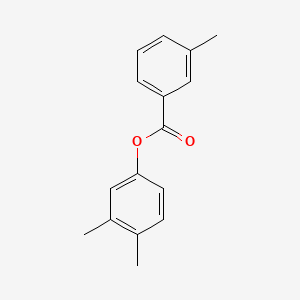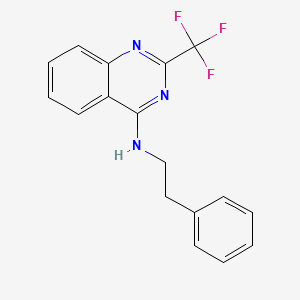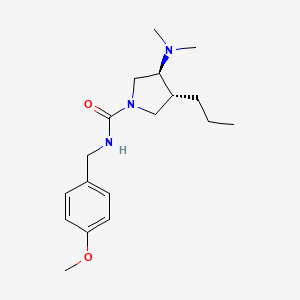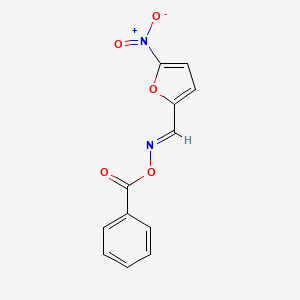![molecular formula C18H13N3O3 B5574887 5-benzyl-8-nitro-5H-pyrido[4,3-b]indole 2-oxide](/img/structure/B5574887.png)
5-benzyl-8-nitro-5H-pyrido[4,3-b]indole 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-8-nitro-5H-pyrido[4,3-b]indole 2-oxide is a useful research compound. Its molecular formula is C18H13N3O3 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.09569129 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochromic Properties and Microkinetic Behaviour
- The electrochromic switching and microkinetic behaviour of related oxazine derivatives were studied, demonstrating improved fatigue resistance and color reversibility compared to conventional derivatives. A new electrochromic mechanism was proposed based on these results and quantum chemical calculations (Zhu et al., 2014).
Synthesis and Reactivity in Organic Chemistry
- Research on the synthesis and reactivity of related pyrrolo[3,2-e]indole compounds has been conducted, exploring different hydrogenation conditions and chemical interactions. This includes the study of the removal of benzyl groups and their impact on the synthesis of these compounds (MacorJohn et al., 1997).
Hepatitis C Virus NS5B Polymerase Inhibitors
- Indole-based derivatives, similar to 5-benzyl-8-nitro-5H-pyrido[4,3-b]indole 2-oxide, have been found effective as irreversible inhibitors of hepatitis C virus NS5B polymerase. These compounds have shown breakthrough replicon assay potency and specificity (Chen et al., 2012).
Fluorescence Sensing and Metal-Ion Interaction
- Studies on biologically important 5-hydroxy benzo[g]indoles, derived from similar compounds, reveal their fluorescence activity and their ability to sense Fe(III) ions. These compounds can form complexes with metal ions, offering potential applications in fluorescence sensing and bioimaging (Maity et al., 2015).
Organic Synthesis Techniques
- Research into the synthesis of indoles through palladium-catalyzed reactions has been explored, highlighting the importance of the indole nucleus in various biologically active compounds. This includes discussions on the versatility and utility of palladium catalysis in organic synthesis (Cacchi & Fabrizi, 2005).
Cyanide Sensing
- A spirooxazine derivative related to this compound has been investigated as a sensitive cyanide probe, demonstrating improved sensitivity and reaction speed. This research highlights the potential use of these compounds in environmental monitoring and safety applications (Zhu et al., 2012).
Mécanisme D'action
While the specific mechanism of action for “5-benzyl-8-nitro-5H-pyrido[4,3-b]indole 2-oxide” is not available, it’s worth noting that the related 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives showed high anti-tumor activity. Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .
Orientations Futures
Propriétés
IUPAC Name |
5-benzyl-8-nitro-2-oxidopyrido[4,3-b]indol-2-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-19-9-8-18-16(12-19)15-10-14(21(23)24)6-7-17(15)20(18)11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEGUGBOUPEJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C4=C2C=C[N+](=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5574809.png)


![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5574829.png)
![7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5574843.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5574850.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5574859.png)


![4-(3-hydroxy-3-methylbutyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}benzamide](/img/structure/B5574877.png)
![7-methyl-4-{2-[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5574888.png)

![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5574906.png)
